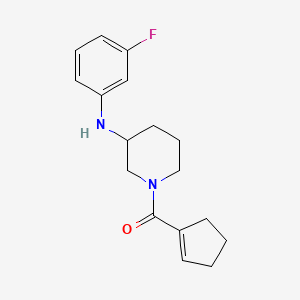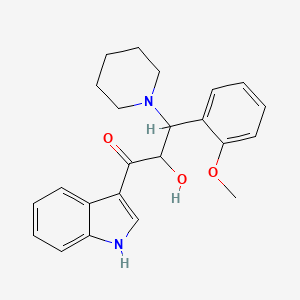![molecular formula C20H26N4O B6063477 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6063477.png)
1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide, also known as CPP, is a compound that has been widely used in scientific research due to its unique chemical structure and potential therapeutic applications. CPP belongs to a class of compounds called proline derivatives and has been shown to have various biochemical and physiological effects.
Mechanism of Action
1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the brain, and NMDA receptors play a critical role in synaptic plasticity and learning and memory. By blocking NMDA receptors, 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide can modulate glutamate signaling and affect neuronal activity. This mechanism of action is thought to underlie 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide's therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy and to have analgesic and anti-inflammatory effects. 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and to protect against neuronal damage in animal models of Parkinson's disease. In addition, 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been shown to modulate synaptic plasticity and to affect long-term potentiation, a cellular mechanism underlying learning and memory.
Advantages and Limitations for Lab Experiments
1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is also relatively stable and can be stored for extended periods. However, there are also some limitations to the use of 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide in lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. In addition, 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been shown to have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide. One area of research is the development of more potent and selective NMDA receptor antagonists based on the 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide structure. Another area of research is the investigation of 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide's effects on other neurotransmitter systems, such as the GABAergic system. Additionally, 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide's potential use in the treatment of psychiatric disorders, such as depression and anxiety, should be explored further. Finally, the development of more efficient and effective methods for administering 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide in vivo should be a focus of future research.
Conclusion:
In conclusion, 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is a compound that has been extensively studied in scientific research due to its unique chemical structure and potential therapeutic applications. 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide acts as an antagonist at the NMDA receptor and has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects. 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has also been studied for its potential use in the treatment of neurological disorders and as a tool in neuroscience research. While there are some limitations to the use of 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide in lab experiments, there are several future directions for research on this compound.
Synthesis Methods
1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide can be synthesized using a variety of methods, but the most common method involves the reaction of 3-(1H-pyrazol-1-yl)benzaldehyde with cyclohexylamine and proline in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain pure 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide. The synthesis of 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide has been used as a tool in neuroscience research to study the role of glutamate receptors in synaptic transmission.
properties
IUPAC Name |
1-cyclohexyl-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c25-20(19-11-5-13-23(19)17-8-2-1-3-9-17)22-16-7-4-10-18(15-16)24-14-6-12-21-24/h4,6-7,10,12,14-15,17,19H,1-3,5,8-9,11,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGSOKJLARQEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC2C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dichlorophenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6063394.png)
![2-[(4-fluorophenoxy)methyl]-4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B6063402.png)

![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6063419.png)
![2-[(2,5-dimethylphenyl)imino]-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6063425.png)
![2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6063433.png)

![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butyryl-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6063449.png)
![N-allyl-N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6063456.png)
![N-ethyl-2-(4-hydroxy-1-piperidinyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6063462.png)
![1-(4-chlorophenyl)-5-({[2-(4-fluorophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6063478.png)
![7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6063483.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-4-pentenamide](/img/structure/B6063495.png)
![2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6063503.png)